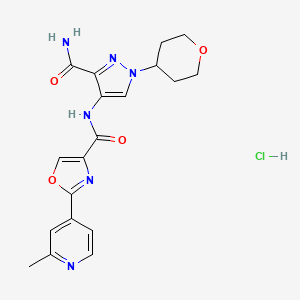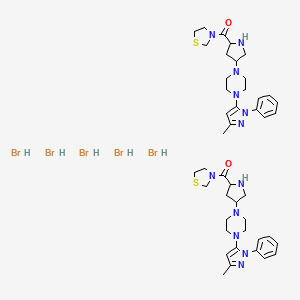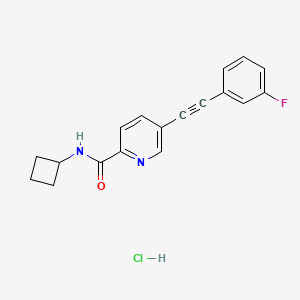
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)ethynyl)picolinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is a chemical compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This compound has garnered significant interest in the field of pharmacology due to its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and cognitive impairments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the coupling of 5-bromo-N-cyclobutylpicolinamide with 1-ethynyl-3-fluorobenzene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Applications De Recherche Scientifique
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride exerts its effects by acting as a positive allosteric modulator of the mGlu5 receptor. This modulation enhances the receptor’s response to its endogenous ligand, glutamate, leading to increased signaling through the receptor’s associated pathways. The compound binds to a distinct allosteric site on the mGlu5 receptor, which is separate from the orthosteric (glutamate) binding site .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB): Another positive allosteric modulator of mGlu5 with similar pharmacological properties.
N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA): A compound with a different chemical structure but similar modulatory effects on mGlu5.
Uniqueness
N-Cyclobutyl-5-((3-fluorophenyl)ethynyl)picolinamide hydrochloride is unique due to its specific binding affinity and efficacy as a positive allosteric modulator of mGlu5. Its distinct chemical structure allows for selective modulation of the receptor, minimizing off-target effects and enhancing its therapeutic potential .
Propriétés
Formule moléculaire |
C18H16ClFN2O |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-8-14-9-10-17(20-12-14)18(22)21-16-5-2-6-16;/h1,3-4,9-12,16H,2,5-6H2,(H,21,22);1H |
Clé InChI |
ISLSQPVNTBEEGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC(=O)C2=NC=C(C=C2)C#CC3=CC(=CC=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


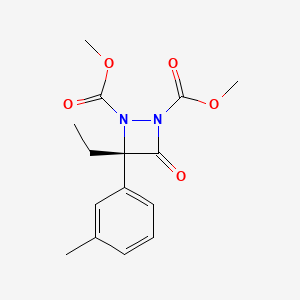
![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)
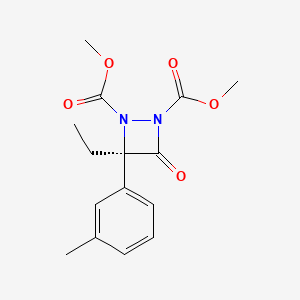

![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)
![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)
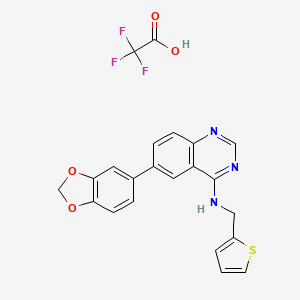
![Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
![(2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-1-oxobutyl]-N-(5-quinolinyl)-2-pyrrolidinecarboxamide](/img/structure/B10768880.png)
![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B10768900.png)
